Alkaloid KD1

説明

Alkaloid KD1 is a type of alkaloid, which are nitrogen-containing natural products found in bacteria, fungi, animals, and plants with complex and diverse structures . The specific compound, this compound, has a molecular formula of C17H23NO2 and a molecular weight of 273.37 g/mol . It is derived from the herbs of Rauvolfia vomitoria .

Molecular Structure Analysis

Alkaloids are known for their complex and diverse structures. They can be classified depending on their chemical structure, biochemical origin, and/or natural origin . The specific molecular structure of this compound is not detailed in the sources.Physical And Chemical Properties Analysis

Alkaloids are present as salts of organic acid in different parts of plants . They are typically alkaline due to the presence of one or more nitrogen atoms . The specific physical and chemical properties of this compound are not detailed in the sources.科学的研究の応用

1. Alkaloid Biosynthesis and Metabolism

Alkaloids, with their nitrogen atom in a heterocyclic ring, are synthesized through various catalytic steps involving a wide range of enzymes. This process, crucial for producing around 12,000 different alkaloids in plants, has been the subject of intensive research focusing on structural biochemistry, molecular and cell biology, and biotechnological applications. Recent advancements, particularly in genomics, have accelerated the discovery of cDNAs encoding biosynthetic enzymes, offering new insights into the regulatory architecture of alkaloid metabolism (Ziegler & Facchini, 2008).

2. Biological Activities and Health Implications

Alkaloids possess multiple biological activities, with many transforming into active metabolites. Extensive research has been done on both marketed and experimental alkaloids, emphasizing their significant role in therapeutic approaches. The literature reveals that alkaloids contribute to diverse biological activities, indicating their potential in novel therapeutic strategies (Debnath et al., 2018).

3. Anticancer Potential

A significant number of alkaloids, isolated from medicinal plants and herbs, show promising antiproliferative and anticancer effects. Alkaloids such as vinblastine, vinorelbine, vincristine, and vindesine have been successfully developed into anticancer drugs. These compounds exhibit potential for future development into drugs for cancer therapy and management (Mondal et al., 2019).

4. Interaction with RNA and DNA

β-Carboline alkaloids, present in medicinal plants, have shown notable antitumor activities. These alkaloids interact with RNA, influencing RNA aggregation and condensation, suggesting potential therapeutic applications in cancer treatment (Nafisi et al., 2010).

5. Antibacterial and Antivirulence Activities

Alkaloids exhibit direct antibacterial activity and enhance the efficacy of antibiotics. They are considered potential scaffolds for new antibacterial drugs due to their structural diversity and ability to modulate bacterial cell walls, membranes, metabolism, and nucleic acid and protein synthesis. This makes them promising candidates in the face of increasing drug-resistant bacterial infections (Cushnie et al., 2014).

作用機序

- Alkaloids are a diverse group of secondary metabolites found in plants. They can act as defense compounds against pathogens and predators due to their toxicity .

- Alkaloids can impact various biochemical pathways. For instance:

Target of Action

Biochemical Pathways

特性

IUPAC Name |

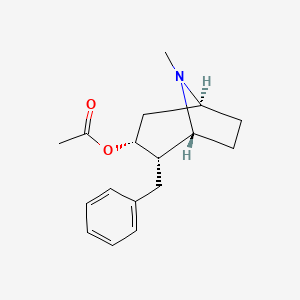

[(1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3/t14-,15-,16+,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPKDZFHCUWZQQ-MWDXBVQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1CC3=CC=CC=C3)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)

![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)

![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)

![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)

![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)